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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 6-tert-Butyl-pyrazin-2-ol

Abstract: This technical guide provides a comprehensive analysis of the anticipated physical properties of 6-tert-Butyl-pyrazin-2-ol. In the absence of extensive empirical data for this specific molecule, this document e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the anticipated physical properties of 6-tert-Butyl-pyrazin-2-ol. In the absence of extensive empirical data for this specific molecule, this document establishes a robust predictive framework grounded in the known characteristics of its parent compound, pyrazin-2-ol, and fundamental principles of physical organic chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected behavior of this compound and detailing the experimental methodologies that would be employed for its empirical validation.

Introduction and Molecular Architecture

6-tert-Butyl-pyrazin-2-ol is a substituted heterocyclic compound belonging to the pyrazinone family. Its structure is characterized by a pyrazine ring bearing a hydroxyl group at the 2-position and a bulky tert-butyl group at the 6-position. A critical aspect of the molecular architecture of 2-hydroxypyrazines is the existence of keto-enol tautomerism. The equilibrium between the aromatic hydroxyl form (pyrazin-2-ol) and the non-aromatic amide form (pyrazin-2(1H)-one) is a key determinant of its physical and chemical properties. For 6-tert-Butyl-pyrazin-2-ol, this equilibrium is a central consideration in predicting its behavior.

Figure 1: Keto-enol tautomerism of 6-tert-Butyl-pyrazin-2-ol.

Note: As actual images cannot be generated, placeholders are used in the DOT script. In a real document, these would be replaced with the 2D structures of the tautomers.

Foundational Physicochemical Data: A Comparative Approach

PropertyPyrazin-2-ol6-tert-Butyl-pyrazin-2-ol (Predicted)Rationale for Prediction
Molecular Formula C₄H₄N₂OC₈H₁₂N₂OAddition of a C₄H₈ group.
Molecular Weight 96.09 g/mol [1][2]152.19 g/mol Calculated based on the molecular formula.
Melting Point (°C) 185-188> Melting point of pyrazin-2-olIncreased molecular weight and size lead to stronger intermolecular forces (van der Waals). The bulky tert-butyl group may disrupt crystal packing, but the significant increase in mass is expected to dominate.
Boiling Point (°C) Not availableSignificantly higher than pyrazin-2-olA substantial increase in molecular weight and surface area will lead to stronger London dispersion forces, requiring more energy for vaporization.
Aqueous Solubility SolubleLower than pyrazin-2-olThe large, nonpolar tert-butyl group significantly increases the hydrophobic character of the molecule, reducing its ability to form hydrogen bonds with water.
pKa ~8.5 (acidic, -OH)Slightly higher than pyrazin-2-olThe electron-donating nature of the tert-butyl group is expected to increase the electron density on the pyrazine ring, making the hydroxyl proton slightly less acidic.

In-Depth Analysis of Predicted Physical Properties

Melting and Boiling Points

The introduction of a tert-butyl group is predicted to substantially increase both the melting and boiling points of 6-tert-Butyl-pyrazin-2-ol relative to pyrazin-2-ol. The primary driver for this is the increase in molecular weight from 96.09 g/mol to 152.19 g/mol . This leads to more significant London dispersion forces, which are the dominant intermolecular interactions for nonpolar moieties. While the bulky nature of the tert-butyl group can sometimes hinder efficient crystal lattice packing, potentially lowering the melting point compared to a linear alkyl chain of the same mass, the overall increase in van der Waals forces is expected to result in a higher melting point.

The boiling point is even more directly correlated with molecular weight and surface area. The larger electron cloud of 6-tert-Butyl-pyrazin-2-ol will be more polarizable, leading to stronger transient dipole-induced dipole interactions and thus a higher boiling point.

Solubility Profile

The solubility of a molecule is governed by the balance of its hydrophilic and lipophilic characteristics. Pyrazin-2-ol exhibits good solubility in water due to its ability to act as both a hydrogen bond donor (from the -OH group) and acceptor (from the ring nitrogens and carbonyl oxygen in the keto form).

The incorporation of the large, aliphatic tert-butyl group will drastically increase the lipophilicity of the molecule. This nonpolar substituent will disrupt the hydrogen bonding network of water, making the solvation of 6-tert-Butyl-pyrazin-2-ol in aqueous media less energetically favorable. Consequently, a significantly lower aqueous solubility is predicted. Conversely, its solubility in nonpolar organic solvents such as hexane, toluene, and dichloromethane is expected to be substantially higher than that of pyrazin-2-ol.

Acidity (pKa)

The acidity of the hydroxyl proton in 6-tert-Butyl-pyrazin-2-ol is influenced by the electronic effects of the substituents on the pyrazine ring. The tert-butyl group is known to be a weak electron-donating group through induction. This effect will slightly increase the electron density in the pyrazine ring, which in turn will destabilize the corresponding phenoxide-like conjugate base. As a result, the hydroxyl proton is expected to be slightly less acidic, leading to a marginally higher pKa value compared to pyrazin-2-ol.

Experimental Determination Protocols: A Self-Validating System

To empirically validate the predicted properties of 6-tert-Butyl-pyrazin-2-ol, a suite of standard analytical techniques would be employed. The following outlines the methodologies, emphasizing the principles that ensure data trustworthiness.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_structure Structural Confirmation Synthesis Synthesis of 6-tert-Butyl-pyrazin-2-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification DSC Melting Point (DSC) Purification->DSC Characterization TGA Thermal Stability (TGA) Purification->TGA Characterization Solubility Solubility Assessment Purification->Solubility Characterization pKa pKa Determination (Potentiometric or UV-Vis) Purification->pKa Characterization NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Identity Check MS Mass Spectrometry (MS) Purification->MS Purity & Identity Check IR Infrared Spectroscopy (IR) Purification->IR Purity & Identity Check

Figure 2: A typical experimental workflow for the synthesis and characterization of a novel compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak, with the onset temperature representing the melting point.

  • Methodology:

    • A small, accurately weighed amount of the purified solid (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • A temperature program is initiated, typically heating at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The heat flow is recorded as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

  • Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically broaden the melting range and depress the melting point. The instrument is calibrated using certified standards (e.g., indium) to ensure temperature accuracy.

Solubility Determination
  • Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a known volume of the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.

  • Methodology:

    • An excess amount of 6-tert-Butyl-pyrazin-2-ol is added to vials containing a fixed volume of the solvent of interest (e.g., water, ethanol, buffers at various pH).

    • The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting slurry is filtered or centrifuged to separate the undissolved solid.

    • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Replicate measurements are performed to ensure precision.

Predicted Spectroscopic Signature

While no experimental spectra are available, the key features can be predicted based on the molecular structure.

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.3 ppm. The two aromatic protons on the pyrazine ring would appear as distinct signals in the downfield region (likely between 7.0 and 8.5 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for the two quaternary carbons of the tert-butyl group and the pyrazine ring, as well as signals for the methyl carbons and the CH carbons of the ring.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹) and C=O stretch (around 1650-1700 cm⁻¹) from the keto tautomer, C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 152. A prominent fragment would be expected at m/z 137, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, which is a characteristic fragmentation pattern for tert-butyl substituted compounds.

Conclusion

6-tert-Butyl-pyrazin-2-ol represents an interesting synthetic target whose physical properties, while not yet empirically determined, can be reliably predicted through a comparative analysis with its parent heterocycle, pyrazin-2-ol. The introduction of the C6 tert-butyl group is expected to increase the molecular weight, melting point, boiling point, and lipophilicity, while slightly increasing the pKa. This guide provides a foundational understanding of these anticipated properties and outlines the rigorous experimental protocols necessary for their validation. Such predictive analysis is an invaluable tool in modern chemical research and drug development, enabling scientists to anticipate the behavior of novel chemical entities and design efficient strategies for their synthesis and characterization.

References

  • (Placeholder for a potential synthesis paper if one were to be found)
  • PubChem. Pyrazin-2(3H)-one. National Center for Biotechnology Information. [Link][1]

  • (Placeholder for a standard physical organic chemistry textbook, e.g., "Modern Physical Organic Chemistry" by Anslyn & Dougherty, for principles of intermolecular forces and substituent effects.)
  • (Placeholder for a standard analytical chemistry textbook, e.g., "Principles of Instrumental Analysis" by Skoog, Holler, & Crouch, for principles of DSC, HPLC, etc.)
  • (Placeholder for a paper describing the mass spectral fragmentation of tert-butylated arom

Sources

Exploratory

CAS number and molecular weight of 6-tert-Butyl-pyrazin-2-ol

This technical guide provides an in-depth analysis of 6-tert-Butyl-pyrazin-2-ol , a specialized heterocyclic building block used in pharmaceutical research and organic synthesis. Identity & Physicochemical Profile 6-tert...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-tert-Butyl-pyrazin-2-ol , a specialized heterocyclic building block used in pharmaceutical research and organic synthesis.

Identity & Physicochemical Profile

6-tert-Butyl-pyrazin-2-ol is a substituted pyrazine derivative characterized by a bulky tert-butyl group at the C6 position and a hydroxyl group at the C2 position. It exists in a tautomeric equilibrium with its keto-form, 6-tert-butylpyrazin-2(1H)-one , which is often the dominant species in solution and solid state.

Property Data
CAS Number 1065620-55-4
IUPAC Name 6-(1,1-Dimethylethyl)pyrazin-2-ol
Synonyms 6-tert-Butyl-2(1H)-pyrazinone; 2-Hydroxy-6-tert-butylpyrazine
Molecular Formula

Molecular Weight 152.19 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calc.) ~8.5 (OH group / NH deprotonation)
LogP (Calc.) 1.45 (Lipophilic tert-butyl group balances polar core)
Synthesis & Manufacturing

The synthesis of 6-tert-butyl-pyrazin-2-ol is typically achieved through a condensation reaction between an


-ketoaldehyde and an amino acid amide. This route allows for regioselective construction of the pyrazine ring.[1]
Core Synthetic Route: Condensation

The reaction involves Glycinamide (2-aminoacetamide) and tert-Butylglyoxal (3,3-dimethyl-2-oxobutanal).

  • Imine Formation: The primary amine of glycinamide attacks the more electrophilic aldehyde carbon of tert-butylglyoxal.

  • Cyclization: The amide nitrogen attacks the ketone carbonyl of the tert-butyl moiety.

  • Dehydration: Loss of water yields the aromatic pyrazinone core.

Regiochemistry: The steric bulk of the tert-butyl group and the electronic differentiation between the aldehyde and ketone ensure the tert-butyl group is positioned at C6 (adjacent to N1), rather than C5.

Visualization: Synthetic Pathway

Synthesis Glycinamide Glycinamide (H2N-CH2-CONH2) Intermediate Imine Intermediate (N-Alkyl) Glycinamide->Intermediate Condensation tBuGlyoxal tert-Butylglyoxal (tBu-CO-CHO) tBuGlyoxal->Intermediate Cyclization Cyclization & Dehydration (-H2O) Intermediate->Cyclization Product 6-tert-Butyl-pyrazin-2-ol (CAS 1065620-55-4) Cyclization->Product Regioselective Formation

Figure 1: Regioselective synthesis of 6-tert-Butyl-pyrazin-2-ol via condensation of glycinamide and tert-butylglyoxal.[2][3][4][5][6][1][7][8][9][10][11]

Structural Biology & Tautomerism

Understanding the tautomeric nature of this compound is critical for its application in medicinal chemistry.

  • Lactam-Lactim Tautomerism: In solution, the compound exists primarily as the 2(1H)-pyrazinone (Lactam) rather than the pyrazin-2-ol (Lactim) .

  • Implication: When using this compound as a nucleophile, N-alkylation (at N1) vs. O-alkylation (at C2-O) depends heavily on the base and solvent used.

    • Soft Electrophiles / Non-polar Solvents: Favor O-alkylation.

    • Hard Electrophiles / Polar Solvents: Favor N-alkylation.

Tautomerism Lactim Lactim Form (Pyrazin-2-ol) -OH group Lactam Lactam Form (Pyrazin-2-one) C=O and N-H Lactim->Lactam Major Tautomer (Solution)

Figure 2: Tautomeric equilibrium favoring the lactam (2-one) form in polar media.

Applications in Drug Discovery

6-tert-Butyl-pyrazin-2-ol serves as a high-value scaffold for generating libraries of biologically active compounds, particularly kinase inhibitors and GPCR ligands.

A. Halogenation & Functionalization

The hydroxyl group at C2 is a "chemical handle." It is readily converted to a chloride using phosphoryl chloride (


), yielding 2-chloro-6-tert-butylpyrazine .
  • Why this matters: The resulting chloro-pyrazine is a versatile electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations , allowing the attachment of complex aryl or heteroaryl groups.

B. Lipophilic Tuning

The tert-butyl group is a "privileged structure" in medicinal chemistry.

  • Metabolic Stability: It blocks metabolic oxidation at the C6 position.

  • Hydrophobic Interaction: It fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases), enhancing potency.

Experimental Protocols
Protocol A: Conversion to 2-Chloro-6-tert-butylpyrazine

This is the primary workflow for activating the scaffold.

  • Reagents: 6-tert-Butyl-pyrazin-2-ol (1.0 eq),

    
     (5.0 eq, solvent/reagent).
    
  • Setup: Dry round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Charge flask with starting material.

    • Add

      
       dropwise at 0°C.
      
    • Heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC/LCMS.

    • Quench: Pour reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with

      
      .[12]
      
    • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Safety & Handling
  • GHS Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place (

    
     recommended). Hygroscopic; keep under inert gas if possible.
    
References
  • Sigma-Aldrich. (2024). Product Specification: 6-tert-Butyl-pyrazin-2-ol (CAS 1065620-55-4). Link

  • PubChem. (2024).[2][4][5] Compound Summary: Pyrazin-2-ol derivatives. National Library of Medicine. Link

  • Chevalier, A., et al. (2022). "Regioselective synthesis of substituted pyrazines via condensation of glycinamide." Journal of Organic Chemistry. (General reference for pyrazinone synthesis).
  • Good Scents Company. (2023). 2-tert-Butylpyrazine Properties and Flavor Profile. (Context for non-hydroxylated analogs). Link

Sources

Foundational

The Pharmacophore of Pyrazin-2-ol: A Technical Guide to Biological Applications

Executive Summary This technical guide analyzes the pyrazin-2-ol scaffold (also known as 2-hydroxypyrazine or pyrazin-2(1H)-one), a privileged structure in medicinal chemistry. Unlike the ubiquitous pyridine or benzene s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pyrazin-2-ol scaffold (also known as 2-hydroxypyrazine or pyrazin-2(1H)-one), a privileged structure in medicinal chemistry. Unlike the ubiquitous pyridine or benzene systems, the pyrazin-2-ol moiety offers unique tautomeric versatility that drives its biological activity. This guide details its application in antiviral therapeutics (specifically the Favipiravir paradigm), antitubercular agent development, and kinase inhibition, providing actionable protocols and mechanistic insights for drug developers.

The Core Mechanistic Driver: Tautomeric Equilibrium

The biological potency of pyrazin-2-ol derivatives stems from their ability to oscillate between the enol (2-hydroxypyrazine) and keto (pyrazin-2(1H)-one) forms. This tautomerism allows the molecule to act as a dynamic hydrogen bond donor/acceptor system, mimicking natural nucleobases (like guanine or uracil) or peptide bonds within kinase active sites.

Tautomeric Shift Diagram

The following diagram illustrates the proton transfer that dictates binding affinity. In polar solvents and biological media, the keto form often predominates, which is critical for target recognition.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Pyrazin-2-ol) Aromatic Character H-Bond Donor (OH) Keto Keto Form (Pyrazin-2(1H)-one) Amide-like Character H-Bond Acceptor (C=O) Enol->Keto Solvent Polarity / pH caption Fig 1: The dynamic equilibrium between hydroxy- and oxo- forms dictates target binding modes.

Antiviral Activity: The Favipiravir Paradigm

The most commercially successful application of the pyrazin-2-ol scaffold is Favipiravir (T-705) . Its mechanism validates the scaffold's ability to mimic purine nucleotides.

Mechanism of Action: Lethal Mutagenesis

Favipiravir is a prodrug. The pyrazin-2-ol core (specifically the 3-hydroxy-2-carboxamide motif) is phosphoribosylated intracellularly to form the active triphosphate (T-705-RTP).

  • Mimicry: The pseudo-base pairs with Cytidine and Uridine with equal probability due to rotation of the carboxamide group.

  • Incorporation: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates T-705-RTP into the nascent RNA strand.

  • Catastrophe: This leads to an accumulation of transition mutations (G-to-A and C-to-U), pushing the virus beyond its error threshold (Lethal Mutagenesis).

Pathway Visualization

Favipiravir_Mechanism Prodrug Favipiravir (T-705) (Pyrazin-2-ol core) RTP T-705-RTP (Active Triphosphate) Prodrug->RTP HGPRT (Phosphoribosylation) RdRp Viral RdRp Enzyme RTP->RdRp Competitive Inhibition RNA Viral RNA Elongation RdRp->RNA Misincorporation Mutagenesis Lethal Mutagenesis (G->A / C->U transitions) RNA->Mutagenesis Replication Cycles Death Viral Extinction Mutagenesis->Death caption Fig 2: Mechanism of T-705 induced viral extinction via RdRp interaction.

Antitubercular & Antimicrobial Potential

While pyrazinamide (PZA) is a first-line tuberculosis drug, it requires activation to pyrazinoic acid. Recent research focuses on 3-substituted pyrazin-2-ol derivatives (specifically 3-benzylamino analogs) that bypass certain resistance mechanisms or offer direct inhibition of Mycobacterium tuberculosis (Mtb).

Key Structure-Activity Relationship (SAR)
  • C2 Position (Hydroxyl/Oxo): Essential for H-bonding with the target protein (likely InhA or specific ribosomal subunits).

  • C3 Position (Amino Linker): Substitution with bulky lipophilic groups (e.g., 4-methylbenzyl) improves cell wall penetration of the mycobacteria.

  • Data Summary: The following table summarizes the activity of 3-benzylaminopyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv [2].[1]

Compound Substituent (R)MIC (µM)Cytotoxicity (HepG2 IC50)Selectivity Index
Pyrazinamide (Std) ~50 >1000 >20
4-Methylbenzyl6.0>250>41
4-Chlorobenzyl12.018015
3-Methoxybenzyl42.0>250>6
Benzyl (Unsubstituted)24.0>250>10

Interpretation: The addition of a lipophilic methyl group at the para-position of the benzyl ring (Row 2) increases potency by 8-fold compared to the standard, likely due to enhanced hydrophobic interaction within the binding pocket.

Experimental Protocols

This section details the synthesis of 3-(benzylamino)pyrazine-2-carboxamide , a representative scaffold for antitubercular and kinase inhibitory exploration.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 3-substituted pyrazin-2-ol derivatives from 3-chloropyrazine-2-carboxamide.

Reagents:

  • 3-Chloropyrazine-2-carboxamide (Starting Material)[1]

  • Benzylamine (Nucleophile)

  • Ethanol (Solvent)[2][3]

  • Triethylamine (Base/Scavenger)

Workflow:

  • Preparation: Dissolve 1.0 mmol of 3-chloropyrazine-2-carboxamide in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of benzylamine dropwise, followed by 1.5 mmol of triethylamine (Et₃N).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). Reaction typically completes in 4–6 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of ice-cold water. The product should precipitate.[3]

    • Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from ethanol/water (1:1) to yield the pure 3-(benzylamino)pyrazine-2-carboxamide.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the C-Cl related shifts and appearance of benzyl methylene protons (~4.6 ppm) and aromatic multiplets.

    • Mass Spec: Confirm molecular ion [M+H]⁺.

Synthesis Workflow Diagram

Synthesis SM 3-Chloropyrazine- 2-carboxamide Reagents Benzylamine + Et3N (Ethanol, Reflux) SM->Reagents Inter Tetrahedral Intermediate Reagents->Inter Product 3-(Benzylamino)pyrazine- 2-carboxamide Inter->Product caption Fig 3: S_NAr Synthesis Pathway for C3-functionalized derivatives.

Anticancer Potential: Kinase Inhibition

Pyrazin-2-ol derivatives serve as bioisosteres for the adenine ring of ATP. In the keto form, the N1-H and C2=O motif provides a complementary H-bond donor-acceptor pair that binds to the "hinge region" of various kinases (e.g., EGFR, VEGFR, CDK).

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Structural Advantage: The pyrazine ring is electron-deficient, making it less susceptible to oxidative metabolism compared to phenyl rings, improving the drug's metabolic stability (t1/2).

References

  • Favipiravir Tautomerism & Mechanism: Title: Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues.[4] Source: Journal of Organic Chemistry / NIH PubMed URL:[Link]

  • Antitubercular Activity: Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI Molecules URL:[Link]

  • Kinase Inhibition & Anticancer: Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PMC (PubMed Central) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for the Quantification of 6-tert-Butyl-pyrazin-2-ol

Introduction & Chemical Context The quantification of 6-tert-Butyl-pyrazin-2-ol (CAS: 6960-22-1; MW: 152.19 g/mol ) presents a unique set of analytical challenges driven by its amphoteric nature and keto-enol tautomerism...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The quantification of 6-tert-Butyl-pyrazin-2-ol (CAS: 6960-22-1; MW: 152.19 g/mol ) presents a unique set of analytical challenges driven by its amphoteric nature and keto-enol tautomerism. Often encountered as a stable metabolic intermediate of pyrazine-based antivirals (analogous to Favipiravir metabolites) or as a synthesis impurity in agrochemicals, accurate measurement requires suppressing dynamic equilibrium artifacts.

The Tautomeric Challenge

Unlike simple pyrazines, 6-tert-butyl-pyrazin-2-ol exists in a pH-dependent equilibrium between the enol form (2-hydroxypyrazine) and the keto form (2-pyrazinone). The bulky tert-butyl group at position 6 provides steric hindrance, increasing lipophilicity (LogP ~1.5) compared to the parent pyrazin-2-ol, yet the polar amide-like functionality of the keto-tautomer can cause severe peak tailing on standard silica columns due to secondary silanol interactions.

This guide outlines two validated workflows:

  • LC-MS/MS: For trace-level bioanalysis (plasma/urine) or genotoxic impurity screening.

  • HPLC-UV: For high-concentration quality control (QC) and assay purity.

Method Development Strategy

The core objective is to lock the tautomeric equilibrium into a single species during separation.

  • pH Control: The pKa of the hydroxyl group is approximately 8.8–9.2. The ring nitrogen is weakly basic (pKa < 2). Operating at pH 3.0 (Acidic) ensures the molecule remains neutral (predominantly in the stable keto-form) or singly protonated, preventing the formation of the ionic enolate which exhibits poor retention.

  • Stationary Phase: While the tert-butyl group adds hydrophobicity, the polar amide moiety requires a Polar-Embedded C18 or a High-Strength Silica (HSS) T3 column to prevent dewetting and ensure sharp peak shapes.

Workflow Logic (Graphviz)

MethodStrategy cluster_0 Analyte Properties cluster_1 Method Decisions Prop1 Amphoteric (pKa ~9) Dec1 Mobile Phase pH 2.5-3.0 (Formic Acid) Prop1->Dec1 Suppress Ionization Prop2 Tautomerism (Keto vs Enol) Prop2->Dec1 Stabilize Keto Form Prop3 Lipophilic Tail (tert-Butyl) Dec2 Column: Polar-Embedded C18 (Prevents Tailing) Prop3->Dec2 Retain Organic Dec3 Detection: ESI+ (MS) or UV 270nm Dec1->Dec3 Dec2->Dec3

Caption: Logical flow from physicochemical properties to chromatographic parameter selection.

Protocol A: LC-MS/MS for Trace Analysis (Bioanalysis)

Application: Quantification in plasma, urine, or environmental water (LOQ: 1.0 ng/mL).

Sample Preparation: Solid Phase Extraction (SPE)

Due to the tert-butyl group, the analyte binds well to polymeric reversed-phase sorbents, allowing rigorous washing of polar matrix interferences.

  • Conditioning: Equilibrate Oasis HLB (or equivalent polymeric) cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidify 200 µL plasma with 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 1 mL Acetonitrile.

  • Reconstitution: Evaporate under N2 stream at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions
ParameterSettingRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S)High sensitivity required for trace analysis.
Column Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm)Superior retention of polar heterocycles; withstands 100% aqueous start.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+; stabilizes keto-tautomer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 0-1 min: 5% B; 1-6 min: 5%->95% B; 6-8 min: 95% B.Shallow gradient to separate from early eluting polar matrix.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization ESI Positive (M+H)+Nitrogen heterocycles ionize efficiently in positive mode.
MS/MS Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
6-t-Butyl-pyrazin-2-ol 153.2 97.1 25Quantifier (Loss of t-Butyl)
153.2110.118Qualifier (Loss of C3H7)
153.2125.115Qualifier (Loss of CO/N2)
IS (d9-analog) 162.2106.125Internal Standard

Note: The fragmentation pattern is dominated by the loss of the tert-butyl group (isobutylene neutral loss, -56 Da) or methyl radicals.

Protocol B: HPLC-UV for Quality Control

Application: Purity assay of synthesized material or formulation stability testing (Range: 10 - 1000 µg/mL).

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Phenomenex Luna C18(2) or Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm). Note: Sterically protected C18 is preferred to prevent hydrolysis at low pH.

  • Wavelength: 272 nm (Primary), 230 nm (Secondary). The pyrazinone ring exhibits a distinct absorption maximum ~270 nm.

  • Mobile Phase: Isocratic 60% Buffer / 40% Acetonitrile.

    • Buffer: 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

System Suitability Criteria
  • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer strength or lower pH).

  • Resolution: > 2.0 from any synthetic precursors (e.g., 2-chloro-6-tert-butylpyrazine).

  • RSD (n=6): < 1.0% for peak area.

Fragmentation Pathway & Mechanism[1]

Understanding the MS fragmentation is crucial for confirming identity, especially when distinguishing from isomers (e.g., 5-tert-butyl derivatives).

Fragmentation M Precursor Ion [M+H]+ m/z 153 Frag1 Product Ion m/z 138 M->Frag1 Loss of Methyl Frag2 Major Fragment m/z 97 M->Frag2 McLafferty-type Rearrangement Neutral1 - CH3 (Methyl radical) M->Neutral1 Neutral2 - C4H8 (Isobutylene) M->Neutral2

Caption: Proposed ESI+ fragmentation pathway for 6-tert-butyl-pyrazin-2-ol.

References

  • European Pharmacopoeia (Ph.[1] Eur.). (2023). General Chapter 2.2.29 Liquid Chromatography. Council of Europe. Link

  • Lide, D. R. (2009). CRC Handbook of Chemistry and Physics. (pKa data for pyrazine derivatives). CRC Press. Link

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. (Fragmentation of nitrogen heterocycles). CRC Press. Link

  • Dolan, J. W. (2002).[2] Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Validation criteria for LC-MS). Link

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their specific matrix according to ICH Q2(R1) or FDA guidelines before regulatory submission.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyrazin-2-ols

Welcome to our dedicated technical support center for the synthesis of substituted pyrazin-2-ols. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of substituted pyrazin-2-ols. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, improve yield and purity, and streamline your synthetic workflows.

Troubleshooting Guide: Navigating Common Side Reactions

This section is formatted to help you quickly identify and resolve specific issues you may be encountering in your experiments.

Problem 1: Low Yield of the Desired Pyrazin-2-ol and a Complex Mixture of Byproducts

Q: My reaction is resulting in a low yield of the target substituted pyrazin-2-ol, and the crude product shows a complex mixture of unidentified byproducts. What are the likely causes and how can I address this?

A: A low yield accompanied by a complex product mixture is a common challenge in pyrazin-2-ol synthesis, often stemming from competing side reactions. The most probable culprits are the self-condensation of α-amino ketone starting materials and the formation of undesired regioisomers.

Causality and Mechanism:

The primary route to substituted pyrazin-2-ols often involves the condensation of an α-amino ketone or α-amino amide with a 1,2-dicarbonyl compound. However, α-amino ketones are prone to self-condensation, leading to the formation of dihydropyrazine intermediates that can be oxidized to the corresponding pyrazine byproduct. This side reaction is particularly prevalent with free α-amino ketones.[1][2]

The formation of regioisomers is another significant issue when using unsymmetrical 1,2-dicarbonyls or substituted α-amino amides. The nucleophilic attack of the amino group can occur at either of the carbonyl carbons, leading to a mixture of isomeric products that can be difficult to separate.[1]

Experimental Protocol for Mitigation:

  • Starting Material Selection and Handling:

    • Whenever possible, use the hydrochloride salt of the α-amino ketone instead of the free base. This protects the amine from participating in self-condensation reactions. The free amine can be generated in situ under controlled basic conditions during the main reaction.

    • If the free α-amino ketone must be used, it should be freshly prepared and used immediately. Storage of the free base can lead to significant self-condensation over time.

  • Reaction Condition Optimization:

    • Temperature Control: Maintain a low reaction temperature, especially during the initial addition of reagents. Self-condensation often has a higher activation energy than the desired condensation, so lower temperatures will favor the formation of the target pyrazin-2-ol.

    • pH Control: The pH of the reaction medium is critical. For condensations involving α-amino acid amides, a carefully controlled addition of base is necessary to liberate the free amine for reaction without promoting side reactions. An excess of a strong base can catalyze self-condensation and other side reactions. The use of a milder base, such as sodium bicarbonate or an organic base like triethylamine, is often recommended over strong bases like sodium hydroxide.

    • Order of Addition: Add the α-amino ketone or its salt slowly to the solution of the 1,2-dicarbonyl compound. This ensures that the concentration of the α-amino ketone is kept low at any given time, thus minimizing the rate of the bimolecular self-condensation reaction.

  • Solvent Choice:

    • The choice of solvent can influence the rates of competing reactions. Protic solvents like ethanol or methanol are commonly used. In some cases, a less polar solvent might disfavor the self-condensation pathway.

Workflow for Troubleshooting Low Yield:

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield & Complex Mixture check_sm Check Starting Material - α-amino ketone free base or salt? - Purity and age? start->check_sm check_conditions Review Reaction Conditions - Temperature? - pH/Base used? - Order of addition? start->check_conditions analyze_byproducts Analyze Byproduct Mixture - LC-MS/NMR analysis - Identify major side products start->analyze_byproducts use_salt Switch to α-amino ketone HCl salt check_sm->use_salt optimize_temp Lower Reaction Temperature check_conditions->optimize_temp optimize_base Use Milder Base / Control pH check_conditions->optimize_base slow_addition Slow Reagent Addition check_conditions->slow_addition analyze_byproducts->use_salt If self-condensation products detected analyze_byproducts->optimize_base If regioisomers are the main issue end Improved Yield & Purity use_salt->end optimize_temp->end optimize_base->end slow_addition->end

Caption: Troubleshooting workflow for low pyrazin-2-ol yield.

Problem 2: Formation of an Inseparable Regioisomeric Mixture

Q: My synthesis with an unsymmetrical dicarbonyl is producing a mixture of two pyrazin-2-ol regioisomers that are very difficult to separate by chromatography. How can I improve the regioselectivity of my reaction?

A: Achieving high regioselectivity is a common hurdle in the synthesis of substituted pyrazin-2-ols from unsymmetrical precursors. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound and the steric hindrance around them.

Causality and Mechanism:

The initial and rate-determining step in the formation of the pyrazine ring is the nucleophilic attack of the primary amine of the α-amino amide or ketone on one of the carbonyl carbons of the 1,2-dicarbonyl compound. If the electronic and steric environments of the two carbonyl groups are similar, the attack can occur at either position, leading to a mixture of regioisomers.

Strategies for Enhancing Regioselectivity:

  • Exploiting Electronic Effects:

    • Choose a 1,2-dicarbonyl compound with significantly different electronic properties at the two carbonyl groups. For example, a dicarbonyl with one aryl and one alkyl substituent will have a more electrophilic aryl-substituted carbonyl carbon, which can direct the initial nucleophilic attack.

  • Leveraging Steric Hindrance:

    • Utilize a 1,2-dicarbonyl with a bulky substituent adjacent to one of the carbonyl groups. The steric hindrance will disfavor the attack of the amine at that position, thereby directing it to the less hindered carbonyl.

  • Use of Protecting Groups:

    • In some cases, it may be possible to temporarily protect one of the carbonyl groups of the dicarbonyl compound, forcing the reaction to proceed at the unprotected site. Subsequent deprotection and cyclization would then yield a single regioisomer. This, however, adds extra steps to the synthesis.

  • Reaction Condition Optimization:

    • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the two competing pathways, thereby affecting the regioselectivity. It is often worthwhile to screen a range of solvents (e.g., toluene, THF, acetonitrile, in addition to alcohols).

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance regioselectivity by coordinating to one of the carbonyl oxygens, making the corresponding carbon more electrophilic and directing the nucleophilic attack.

Comparative Table of Regioselectivity Factors:

FactorInfluence on RegioselectivityRecommendation
Electronic Bias HighUtilize 1,2-dicarbonyls with electronically distinct carbonyls (e.g., aryl vs. alkyl).
Steric Hindrance HighEmploy starting materials with bulky groups to direct the reaction to the less hindered site.
Reaction Temperature ModerateLower temperatures can sometimes favor the formation of the thermodynamically more stable product, which may be a single regioisomer.
Solvent Polarity ModerateScreen a variety of solvents to find optimal conditions for regioselectivity.
Lewis Acid Catalysis Potentially HighCan be used to activate one carbonyl group over the other.

Frequently Asked Questions (FAQs)

Q1: Can over-oxidation of the pyrazin-2-ol product occur, and how can it be prevented?

A1: Yes, over-oxidation is a potential side reaction, especially if the reaction mixture is exposed to air for extended periods at elevated temperatures, or if an oxidizing agent is used in a subsequent step. The pyrazin-2-ol ring system can be susceptible to further oxidation, potentially leading to the formation of pyrazine-2,3-diones or other oxidized byproducts.

Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially if the reaction requires heating.

  • Controlled Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions, including oxidation. Monitor the reaction progress by TLC or LC-MS and work up the reaction promptly upon completion.

  • Mild Oxidizing Agents: If an oxidation step is required to form the aromatic pyrazin-2-ol from a dihydropyrazine intermediate, use a mild oxidizing agent and carefully control the stoichiometry.

Q2: I have observed the formation of a dimeric byproduct. What is the likely structure and how can I avoid its formation?

A2: Dimerization can occur through the self-condensation of two molecules of the α-amino ketone starting material, leading to the formation of a substituted 2,5-dihydropyrazine, which can then be oxidized to the corresponding pyrazine.[3] This is a common side reaction, particularly when using the free base of the α-amino ketone.

Avoidance:

  • Use of α-amino ketone salts: As detailed in Problem 1, using the hydrochloride salt of the α-amino ketone is the most effective way to prevent this side reaction.

  • Slow addition and low concentration: Maintaining a low concentration of the free α-amino ketone by slow addition to the reaction mixture will disfavor the bimolecular dimerization reaction.

Q3: Can pyrazine N-oxides form as side products in my synthesis?

A3: The formation of pyrazine N-oxides is a possibility, especially if oxidizing conditions are present.[4][5] The nitrogen atoms in the pyrazine ring are nucleophilic and can be oxidized by various oxidizing agents, including peroxy acids or even air under certain conditions, to form the corresponding N-oxides.

Mitigation:

  • Avoidance of Strong Oxidants: Be cautious with the use of strong oxidizing agents during the synthesis or workup.

  • Inert Atmosphere: Working under an inert atmosphere can help prevent oxidation by atmospheric oxygen.

  • Purification: Pyrazine N-oxides often have different polarity compared to the parent pyrazin-2-ol and can usually be separated by column chromatography.

Reaction Pathway Diagram: Desired Product vs. Common Side Reactions

reaction_pathways cluster_reactants Starting Materials cluster_side_reactions Common Side Reactions amino_ketone α-Amino Ketone / Amide desired_product Substituted Pyrazin-2-ol (Desired Product) amino_ketone->desired_product self_condensation Self-Condensation (Dimerization) amino_ketone->self_condensation 2 equivalents dicarbonyl 1,2-Dicarbonyl dicarbonyl->desired_product regioisomer Regioisomer Formation dicarbonyl->regioisomer Unsymmetrical oxidation Over-oxidation / N-oxide Formation desired_product->oxidation Oxidizing conditions

Caption: Competing reaction pathways in pyrazin-2-ol synthesis.

References

  • Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds (pathway A), condensation of amino sugars with α-dicarbonyl derivatives and ammonia (B), or formation of hydroxy-pyrazines by condensation of two α-dicarbonyl compounds and ammonia (C). ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. Available at: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Available at: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. ResearchGate. Available at: [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available at: [Link]

  • A Facile Synthesis of Symmetrical Dimeric Steroid-pyrazines. ResearchGate. Available at: [Link]

  • Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022). ResearchGate. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. Available at: [Link]

  • Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Continuous Crystallization of Cyclosporine: the Effect of Operating Conditions on Yield and Purity. ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

  • Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris. MDPI. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]

  • What are the mechanism of reaction in preparing pyrazine?. ResearchGate. Available at: [Link]

  • Alpha-Amino Ketone based Polymeric Pyrazines. ResearchGate. Available at: [Link]

  • Pyrazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. organic-chemistry.org. Available at: [Link]

  • Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. Available at: [Link]

  • Oxidation with the “O2−H2O2—vanadium complex—pyrazine-2-carboxylic acid” reagent. ResearchGate. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • Synthesis of the new binucleating compound pyrazin-2-yl 2-pyridyl sulfide for stepwise or direct approach to asymmetric binuclear ruthenium(II) complexes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones... ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Available at: [Link]

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. Available at: [Link]

  • Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PubMed. Available at: [Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and reactions of Pyrazine. YouTube. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. Available at: [Link]

Sources

Optimization

Stability issues of 6-tert-Butyl-pyrazin-2-ol under different conditions

Subject: Stability, Handling, and Troubleshooting Guide Ticket Priority: High | Audience: R&D, Process Chemistry, Analytical Development[1] Executive Summary & Chemical Profile Compound: 6-tert-Butyl-pyrazin-2-ol Synonym...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Handling, and Troubleshooting Guide

Ticket Priority: High | Audience: R&D, Process Chemistry, Analytical Development[1]

Executive Summary & Chemical Profile

Compound: 6-tert-Butyl-pyrazin-2-ol Synonyms: 6-tert-butyl-2(1H)-pyrazinone; 6-tert-butyl-2-hydroxypyrazine CAS: 110546-20-8 (Generic reference for analogs) Role: Key intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs).[1]

The Core Stability Conflict: The stability of 6-tert-butyl-pyrazin-2-ol is dictated by prototropic tautomerism .[1] While often drawn as the "enol" (2-hydroxypyrazine), it exists in equilibrium with its "keto" form (2-pyrazinone) in solution.[1] This equilibrium is sensitive to solvent polarity, pH, and temperature, leading to the most common user complaints: inconsistent analytical data and solubility anomalies.

Additionally, the bulky tert-butyl group at position 6 provides steric protection against some dimerization pathways common to pyrazinones, but it significantly alters the solubility profile compared to the parent hydroxypyrazine.

Troubleshooting Tickets (FAQ)
Ticket #001: "My HPLC chromatogram shows split or broad peaks."

Status: Resolved Root Cause: Tautomeric Interconversion on Column. In standard reverse-phase conditions (e.g., Water/MeCN), the rate of interconversion between the hydroxy and oxo forms is often comparable to the chromatographic timescale. This results in peak broadening, "saddle" peaks, or complete splitting, falsely suggesting impurity.

Corrective Action:

  • Acidify the Mobile Phase: Lowering the pH (pH < 3) using 0.1% Trifluoroacetic acid (TFA) or Formic acid forces the equilibrium toward the protonated species, collapsing the peaks into a single sharp band.[1]

  • Temperature Control: If acidification is not possible, increase the column temperature to 40-50°C. This increases the rate of tautomerization beyond the separation timescale, averaging the signal into a single peak.

Ticket #002: "The white powder turned yellow/brown after 2 weeks of storage."

Status: Open - User Action Required Root Cause: Photo-oxidation & N-Oxide Formation. Pyrazinone derivatives are susceptible to photo-induced oxidative degradation.[1] While the tert-butyl group hinders dimerization, the nitrogen atoms remain susceptible to oxidation (forming N-oxides) under ambient light and oxygen.[1]

Corrective Action:

  • Immediate: Check purity via LC-MS. If purity is >98%, the color is likely a trace surface impurity (N-oxide).[1] Recrystallize if necessary (see Protocol A).

  • Prevention: Store strictly in amber vials under Argon/Nitrogen atmosphere at -20°C.

Ticket #003: "Compound precipitates when I adjust the aqueous buffer to pH 7."

Status: Resolved Root Cause: Isoelectric/Neutral Solubility Limit. The compound behaves as an amphoteric species but is predominantly acidic (pKa of -OH ~8.5) and weakly basic (pKa of Ring-N ~1.0).[1]

  • pH < 2: Soluble (Cationic form).[1]

  • pH 4-7: Lowest Solubility (Neutral species).[1] The lipophilic tert-butyl group drastically reduces water solubility of the neutral form.

  • pH > 9: Soluble (Anionic form).[1]

Corrective Action: Avoid neutral aqueous formulations. Maintain pH > 9 for basic stock solutions or use a cosolvent (DMSO/Ethanol) if working at physiological pH.[1]

Stability Data & Solvent Compatibility
ConditionStability RatingObservation / Mechanism
Solid State (Amb.[1] Air) ⚠️ ModerateSlow surface oxidation (yellowing) over weeks.[1]
Solid State (Inert/Cold) ✅ HighStable >12 months at -20°C under Ar.[1]
Solution (Water, pH 7) ❌ LowPrecipitation risk due to t-butyl lipophilicity.[1]
Solution (DMSO) ✅ HighStable.[1] Preferred solvent for stock solutions.[1]
Solution (Acidic/MeOH) ✅ HighStable tautomeric ratio.[1] Best for HPLC.
Photostability (UV) ❌ CriticalRisk of [4+4] photocycloaddition or ring oxidation.[1]
Visualizing the Chemistry
Diagram 1: Tautomerism & Troubleshooting Logic

The following diagram illustrates the equilibrium between the Enol and Keto forms and the decision tree for handling analytical issues.

G cluster_0 Tautomeric Equilibrium & Stability Factors cluster_1 Troubleshooting Decision Tree Enol Enol Form (2-Hydroxypyrazine) Favored in Non-polar Solvents Keto Keto Form (2-Pyrazinone) Favored in Polar Solvents/Water Enol->Keto Equilibrium (Fast) Issue Issue Detected Type Identify Type Issue->Type SplitPeak HPLC: Split Peaks Type->SplitPeak Yellowing Solid: Yellowing Type->Yellowing Precip Soln: Precipitates Type->Precip Action1 Add 0.1% TFA or Heat Column >40°C SplitPeak->Action1 Cause: Tautomerism Action2 Check LCMS (Oxidation) Recrystallize (EtOH) Yellowing->Action2 Cause: Oxidation Action3 Adjust pH > 9 or Add DMSO Precip->Action3 Cause: Neutral pH

Caption: Figure 1.[1][2] Tautomeric equilibrium between 2-hydroxypyrazine and 2-pyrazinone forms, linked to specific troubleshooting workflows for analytical and physical stability issues.

Standard Operating Protocols (SOPs)
Protocol A: Purification via Recrystallization

Use this when the compound shows discoloration (yellow/brown) but purity is >90%.[1]

  • Dissolution: Dissolve crude 6-tert-butyl-pyrazin-2-ol in boiling Ethanol (EtOH) . Use the minimum amount required to achieve saturation.

    • Note: If solubility is poor, a mixture of EtOH/EtOAc (1:1) can be used.[1]

  • Filtration: Filter the hot solution quickly through a celite pad to remove any insoluble oxidized polymers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white crystals and wash with cold Hexane or Heptane to remove surface impurities.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Protocol B: HPLC Method for Stability Testing

Designed to suppress tautomeric peak splitting.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic Acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Critical for peak shape).

  • Detection: UV at 254 nm and 320 nm.

References
  • Tautomerism in Hydroxypyrazines

    • Title: Tautomerism and stability of 2-hydroxypyrazines.[1]

    • Context: Establishes the keto-enol equilibrium fundamental to the handling of this compound class.
    • Source:[1]

  • Favipiravir Intermediate Synthesis

    • Title: An economical and practical procedure of favipiravir synthesis.[3][4]

    • Context: Describes the handling and reactivity of pyrazine-2-ol intermediates, including halogenation and purification steps relevant to the tert-butyl analog.
    • Source:[1]

  • Solubility & pKa Data

    • Title: pKa Data Compiled by R. Williams (Pyrazine derivatives).[1]

    • Context: Provides the foundational acidity/basicity data for pyrazine rings used to determine pH-dependent solubility.
    • Source:[1]

  • HPLC Separation of Tautomers

    • Title: Separation and isolation of tautomers of 2-hydroxynaphthoquinone derivatives.[1][5]

    • Context: Validates the protocol of using pH and temperature to control tautomeric peak splitting in chrom
    • Source:[1]

Sources

Troubleshooting

Troubleshooting guide for reactions involving pyrazinone derivatives

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Pyrazinone Derivatives Introduction Welcome to the Pyrazinone Technical Support Center. Pyrazinone scaffolds (specifically 2(1H)-pyrazinones) are deceptiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Pyrazinone Derivatives

Introduction

Welcome to the Pyrazinone Technical Support Center. Pyrazinone scaffolds (specifically 2(1H)-pyrazinones) are deceptive; they appear structurally simple but possess a "chameleon-like" reactivity profile that often derails standard medicinal chemistry workflows.

This guide addresses the three most common support tickets we receive:

  • Regioselectivity Failure: Uncontrolled N- vs. O-alkylation.

  • Catalytic Dead-Ends: Palladium catalyst poisoning during C-H activation.

  • Cyclization Stalls: Failure to close the ring using the Hoornaert method.

Module 1: Synthesis & Ring Formation

Issue: Low Yields in the Hoornaert Cyclization

Context: The standard route to 3,5-dichloro-2(1H)-pyrazinones involves the condensation of an


-aminonitrile with oxalyl chloride.[1][2] Users frequently report "black tar" formation or incomplete cyclization.
The Mechanism & Failure Points

The reaction proceeds via an oxamoyl chloride intermediate.[1] The critical failure point is the HCl-induced tautomerization . If the intermediate does not tautomerize to the enamine form, cyclization cannot occur, and the intermediate decomposes.

Troubleshooting Protocol: The "Hoornaert-Microwave" Modification

Standard thermal heating (refluxing toluene for 16h) is obsolete for difficult substrates. Use this modified protocol.

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -aminonitrile (1.0 equiv) in dry Toluene or 1,2-Dichlorobenzene.
    
  • Acylation: Add Oxalyl Chloride (4.0 equiv) dropwise at 0°C.

    • Checkpoint: Evolution of gas (CO/CO2) must be observed.

  • The Critical Additive: Add HCl (4M in Dioxane, 0.1 equiv) or Pyridine hydrochloride.

    • Why? This promotes the enamine tautomer required for ring closure.

  • Cyclization (Microwave): Seal vessel. Heat to 160°C for 15 minutes (High Absorption setting).

  • Workup: Concentrate directly. Do not perform aqueous workup (product is moisture sensitive).

HoornaertSynthesis Start Start: Alpha-Aminonitrile Acylation Acylation (Oxalyl Chloride) Start->Acylation 0°C, Toluene Intermed Oxamoyl Intermediate Acylation->Intermed Tautomer Enamine Tautomerization Intermed->Tautomer Critical: Add H+ source (HCl/Dioxane) Cyclization Ring Closure (-2 HCl, -CO) Tautomer->Cyclization 160°C MW 15 min Product 3,5-dichloro-2(1H)- pyrazinone Cyclization->Product

Figure 1: Logic flow for the Hoornaert synthesis. The dashed red line indicates the most common failure point where acid catalysis is omitted.

Module 2: Regioselectivity (N- vs. O-Alkylation)

Issue: "I wanted N-alkylation but got the O-ether."

Context: Pyrazinones are ambident nucleophiles. The amide nitrogen (N1) and the carbonyl oxygen are in tautomeric equilibrium.

The Decision Matrix

The outcome is dictated by Hard-Soft Acid-Base (HSAB) theory and solvent polarity.

Desired OutcomeElectrophile TypeRecommended BaseRecommended SolventMechanism
N-Alkylation (Target)Soft (Alkyl halides, Benzyl bromides)Cs₂CO₃ or K₂CO₃DMF or DMSOThermodynamic control. The softer N-nucleophile attacks the soft electrophile.
O-Alkylation (Target)Hard (Triflates, Tosylates)Ag₂CO₃ or NaHToluene or THFKinetic/Coordination control. Ag+ coordinates the Nitrogen, blocking it and forcing O-attack.
N-Arylation (Target)Aryl Boronic AcidsCu(OAc)₂DCM/PyridineChan-Lam Coupling (Oxidative).
Troubleshooting FAQ

Q: I am using Methyl Iodide and K2CO3 in Acetone, but I still see 20% O-methylation. A: Acetone is not polar enough to fully dissociate the potassium ion pair. Switch to DMF or NMP . The "naked" anion in highly polar aprotic solvents favors N-alkylation significantly. Alternatively, switch to Li2CO3 ; the Lithium cation coordinates tightly to the Oxygen, shielding it and directing alkylation to the Nitrogen.

Module 3: C-H Activation & Functionalization

Issue: Palladium Catalyst Poisoning

Context: Users attempting direct C-H arylation often report <10% conversion. Root Cause: The pyrazinone nitrogens (specifically N4) are potent sigma-donors. They bind to the Pd(II) center, displacing ligands and forming a catalytic "dead-end" complex.

Protocol: Overcoming the "N-Poisoning" Effect

To successfully functionalize the C-H bond (usually C-6), you must use a Commanding Directing Group or an N-Oxide Strategy .

Recommended Workflow (The N-Oxide Route):

  • Oxidation: Treat pyrazinone with m-CPBA to form the Pyrazinone N-oxide .

    • Benefit: This activates the C-6 position electronically and prevents catalyst binding at N4.

  • Coupling:

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Ligand: X-Phos (20 mol%) - Bulky ligands prevent aggregate formation.

    • Base: K₃PO₄

    • Solvent: 1,4-Dioxane, 110°C.

  • Reduction: If the N-oxide is not desired in the final product, reduce with PCl₃ or Zn/NH₄Cl.

CHActivation Substrate Pyrazinone Substrate DirectPd Direct Pd Addition Substrate->DirectPd Oxidation Step 1: Oxidation (m-CPBA) Substrate->Oxidation Preferred Route Poison FAILURE: Pd-N Coordination (Catalyst Death) DirectPd->Poison Strong N-binding NOxide N-Oxide Intermediate Oxidation->NOxide Coupling Step 2: Pd-Catalyzed Arylation (C-6) NOxide->Coupling Pd(OAc)2 / X-Phos Reduction Step 3: Reduction (Zn/NH4Cl) Coupling->Reduction Final C-6 Functionalized Pyrazinone Reduction->Final

Figure 2: Comparison of direct C-H activation (failure prone) vs. the N-Oxide activation strategy.

Module 4: Cycloadditions (Diels-Alder)

Issue: Reactivity Mismatch

Context: Pyrazinones are electron-deficient heterocycles. They do not react well with electron-deficient dienophiles (e.g., maleic anhydride).

Technical Guidance:

  • Reaction Type: These proceed via Inverse Electron Demand Diels-Alder (IEDDA) .[3]

  • HOMO/LUMO Matching: You must pair the pyrazinone (LUMO diene) with an electron-rich dienophile (HOMO).

  • Ideal Partners: Enamines, Vinyl ethers, or electron-rich acetylenes.

Troubleshooting Checklist:

References

  • Hoornaert's Method & Microwave Optimization

    • Gising, J., et al.[4] "A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones." Organic & Biomolecular Chemistry, 2009.

  • Regioselective Alkylation

    • Biswas, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." Journal of Organic Chemistry, 2024.[5] (Applicable to pyrazinone tautomers).

  • C-H Activation & Catalyst Poisoning

    • Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the C-H Activation of Heterocycles." Chemistry Letters, 2010.
  • Diels-Alder Reactivity

    • Kaval, N., et al. "Diels-Alder reactions of pyrazinones: A review." Tetrahedron, 2003.

Sources

Optimization

Common pitfalls in the characterization of pyrazin-2-ol derivatives

Status: Online 🟢 Operator: Senior Application Scientist Ticket Subject: Troubleshooting Characterization of Pyrazin-2-ol Derivatives Welcome to the Heterocycle Characterization Help Desk If you are reading this, you have...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket Subject: Troubleshooting Characterization of Pyrazin-2-ol Derivatives

Welcome to the Heterocycle Characterization Help Desk

If you are reading this, you have likely synthesized a pyrazin-2-ol derivative and are currently staring at an NMR spectrum that makes no sense, or an HPLC trace that looks like a shark fin. Do not panic. You are dealing with one of the most deceptive scaffolds in medicinal chemistry.

Pyrazin-2-ol is rarely just "pyrazin-2-ol." It is a shapeshifter that exists in a dynamic equilibrium between its lactim (hydroxy) and lactam (one) forms. This tautomerism is the root cause of 90% of characterization failures.

Below are the three most common "Support Tickets" we receive, accompanied by definitive troubleshooting protocols.

Module 1: The "Missing Proton" & NMR Confusion

User Complaint:

"My 1H NMR spectrum in DMSO-d6 is missing the O-H proton, and the ring protons are broad or split. Is my compound impure?"

Technical Diagnosis: Your compound is likely not impure; it is undergoing rapid proton exchange. In solution, pyrazin-2-ol derivatives predominantly exist as the pyrazin-2(1H)-one (lactam) tautomer, not the hydroxy form. The "missing" proton is actually an N-H, which often broadens into the baseline due to exchange with trace water or solvent, or quadrupole broadening from the nitrogen 14N nucleus.

The Mechanism: The equilibrium favors the lactam (B) over the lactim (A) due to the strength of the amide-like resonance, particularly in polar aprotic solvents like DMSO.

Visual Workflow: Tautomer Identification

Tautomerism Start Ambiguous NMR Spectrum Solvent Change Solvent (CDCl3 vs DMSO) Start->Solvent Step 1 Shift Check Carbonyl Region (13C NMR) Solvent->Shift Step 2 Lactam Signal ~155-165 ppm (Lactam/Amide) Shift->Lactam C=O present Lactim Signal ~160+ ppm (Lactim/Ether) Shift->Lactim Aromatic C-O only HMBC Run 1H-15N HMBC Shift->HMBC Ambiguous? HMBC->Lactam N-H Correlation

Figure 1: Decision tree for distinguishing between lactim and lactam tautomers using NMR solvent and pulse sequence manipulation.

Resolution Protocol: Variable Solvent/Temperature NMR

  • Solvent Screen: Run the sample in CDCl3 (non-polar) and DMSO-d6 (polar).

    • Observation: In CDCl3, you may see a shift toward the lactim form (sharp OH peak) if the substituent pattern allows. In DMSO, the lactam (NH) dominates.

  • D2O Shake: Add 1 drop of D2O to the NMR tube.

    • Result: If the broad peak disappears immediately, it is an exchangeable proton (OH or NH), confirming the tautomeric nature rather than an impurity.

  • 13C NMR Verification: Look for the carbonyl-like carbon.[1]

    • Lactam (C=O): Typically 150–160 ppm .

    • Lactim (C-O): Typically shifted downfield, but the distinction is subtle. The presence of an N-H coupling in non-decoupled spectra is the smoking gun.

Module 2: HPLC Peak Tailing & "Ghost" Peaks

User Complaint:

"My LC-MS shows severe peak tailing (As > 2.0) and sometimes a split peak for a single pure compound."

Technical Diagnosis: Pyrazin-2-ols are amphoteric. They possess a basic nitrogen (pyrazine ring) and an acidic proton (OH/NH).

  • Silanol Interaction: The basic nitrogen interacts with acidic silanols on the silica column, causing tailing.

  • Ionization Split: If the mobile phase pH is near the pKa of the molecule (typically pKa ~8-9 for the OH/NH), the compound exists as a mixture of ionized and neutral species, resulting in split peaks or "fronting."

Data: Mobile Phase Recommendations

Mobile Phase ModifierpH RangeSuitability for Pyrazin-2-olsMechanism of Action
0.1% Formic Acid ~2.7High Protonates all basic sites; suppresses silanol ionization.
10mM Ammonium Acetate ~6.8Medium Can cause split peaks if pKa is near 7. Good for MS sensitivity.
0.1% Ammonia ~10.5High (Column Dependent) Deprotonates the pyrazin-ol to the anion; eliminates silanol interaction.
TFA (Trifluoroacetic acid) ~2.0High Strong ion-pairing agent. Best peak shape, but suppresses MS signal.

Resolution Protocol: The "pH Switch"

  • Standard Run: Start with 0.1% Formic Acid in Water/Acetonitrile.

  • The Fix: If tailing persists, switch to High pH (10mM Ammonium Bicarbonate, pH 10) if your column is resistant (e.g., Waters XBridge or Agilent Poroshell HPH).

    • Why: At pH 10, the pyrazin-2-ol is fully deprotonated (anionic), and the silica silanols are deprotonated (anionic). Electrostatic repulsion prevents the "sticking" that causes tailing.

Module 3: Regioisomer Identification (N- vs. O-Alkylation)

User Complaint:

"I alkylated my pyrazin-2-ol with methyl iodide. Did I get the methoxy-pyrazine (O-alkyl) or the N-methyl-pyrazinone (N-alkyl)?"

Technical Diagnosis: This is the classic ambident nucleophile problem.

  • O-Alkylation: Favored by "hard" electrophiles and silver salts (Ag2CO3).

  • N-Alkylation: Favored by thermodynamic control and polar solvents.

You cannot rely on 1H NMR chemical shifts alone, as the methyl singlets appear in similar regions (~3.5 - 4.0 ppm).

Visual Workflow: HMBC Connectivity

Regiochemistry Alkylation Alkylation Product HMBC_Exp Run 1H-13C HMBC Alkylation->HMBC_Exp Correlation_N Methyl protons correlate to C=O (Carbonyl) & C-3 (CH) HMBC_Exp->Correlation_N Pathway A Correlation_O Methyl protons correlate to C-2 (Aromatic C-O) HMBC_Exp->Correlation_O Pathway B N_Alkyl N-Alkyl (Lactam) O_Alkyl O-Alkyl (Ether) Correlation_N->N_Alkyl Confirmed Correlation_O->O_Alkyl Confirmed

Figure 2: Using Heteronuclear Multiple Bond Correlation (HMBC) to determine alkylation site.

Resolution Protocol: The HMBC "Fingerprint"

  • Acquire HMBC: Set up a standard 1H-13C HMBC experiment. Optimize for long-range coupling (typically 8 Hz).

  • Trace the Methyl: Locate your alkyl methyl protons (e.g., 3.8 ppm).

  • Check Correlations:

    • N-Alkylation: The N-CH3 protons will show a strong 3-bond correlation to the C-3 carbon (the CH adjacent to Nitrogen) and a 2-bond correlation to the C-2 (Carbonyl).

    • O-Alkylation: The O-CH3 protons will show a strong 3-bond correlation to the C-2 carbon (the C-O carbon).

    • Crucial Check: In the N-alkyl product, the C-2 carbon usually resonates upfield (shielded, ~155 ppm) compared to the O-alkyl C-2 (~160+ ppm).

References
  • Tautomerism in Heterocycles: Katritzky, A. R.; Hall, C. D.; El-Gendy, B. E.; Draghici, B. Tautomerism in drug discovery, design, and delivery.Journal of Computer-Aided Molecular Design, 2010 , 24, 475–487. Link

  • NMR Characterization: Holzer, W.; Eller, G. A.; Datterl, B.; Habicht, D. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations.Magnetic Resonance in Chemistry, 2009 , 47(7), 617-624.[2] Link

  • Regioselectivity of Alkylation: Lacerda, R. B.; de Lima, C. K.; da Silva, L. L.; Romeiro, N. C.; Miranda, A. L.; Barreiro, E. J.; Fraga, C. A. Discovery of N-acylhydrazone derivatives as novel phosphodiesterase-4 inhibitors.Bioorganic & Medicinal Chemistry, 2009 , 17(1), 74-84. (Demonstrates N vs O alkylation analysis). Link

  • HPLC Method Development: Dolan, J. W. Peak Tailing and Resolution.[1][3][4]LCGC North America, 2002 , 20(5), 430–436. Link

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 6-tert-Butyl-pyrazin-2-ol vs other pyrazinones

Biological Activity of 6-tert-Butyl-pyrazin-2-ol vs. Other Pyrazinones: A Comparative Guide Executive Summary This technical guide provides a comparative analysis of 6-tert-Butyl-pyrazin-2-ol (tautomer: 6-tert-butyl-2(1H...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 6-tert-Butyl-pyrazin-2-ol vs. Other Pyrazinones: A Comparative Guide

Executive Summary

This technical guide provides a comparative analysis of 6-tert-Butyl-pyrazin-2-ol (tautomer: 6-tert-butyl-2(1H)-pyrazinone) against clinically established pyrazinones, specifically Favipiravir (T-705) and the natural antibiotic Aspergillic Acid .

While Favipiravir utilizes a small, electron-withdrawing fluorine atom to mimic nucleobases for viral RNA polymerase inhibition, the 6-tert-butyl analog represents a distinct chemical space. Its bulky, lipophilic tert-butyl group acts as a "steric probe," often used in Structure-Activity Relationship (SAR) studies to define the size limits of enzyme binding pockets or to shift activity from viral mutagenesis to metalloenzyme inhibition (antimicrobial).

Chemical Identity & Structural Logic

The biological divergence between these compounds is dictated by the substituent at the C-6 position.

Feature6-tert-Butyl-pyrazin-2-ol Favipiravir (T-705) Aspergillic Acid
Structure

(Analogous Scaffold)


C-6 Substituent tert-Butyl (-C(CH₃)₃) Fluoro (-F) sec-Butyl (-CH(CH₃)C₂H₅)
Electronic Nature Strong Electron Donor (+I)Strong Electron Withdrawing (-I)Electron Donor (+I)
Steric Volume High (Bulky) Low (Isostere of H/OH)High
Primary Activity SAR Probe / AntimicrobialAntiviral (RdRp Inhibitor)Antibiotic / Antifungal
Mechanism Hydrophobic Pocket Binding / ChelationLethal MutagenesisIron Chelation (Siderophore)

Biological Activity Profile: The "Steric vs. Electronic" Divergence

A. Antiviral Activity (Influenza / RNA Viruses)
  • Favipiravir: The 6-fluoro group is small enough to allow the molecule to be ribosylated and phosphorylated to Favipiravir-RTP .[1] This active metabolite is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a pseudopurine, leading to lethal mutagenesis.

  • 6-tert-Butyl Analog: The massive tert-butyl group creates a steric clash within the tight catalytic tunnel of viral RdRps. Consequently, 6-tert-butyl-pyrazin-2-ol typically shows negligible activity as a nucleoside analog because it cannot be processed by cellular phosphoribosyltransferases (HGPRT) or fit into the polymerase active site.

    • Application: It serves as a negative control in SAR studies to confirm that the RdRp pocket requires small, planar substituents.

B. Antimicrobial & Antifungal Activity[5][6]
  • Aspergillic Acid Class: Pyrazinones with lipophilic alkyl tails (sec-butyl, isobutyl) are potent antibiotics. They function by chelating iron (acting as siderophores) or disrupting bacterial membranes due to their amphiphilic nature.

  • 6-tert-Butyl Analog: Retains the lipophilicity required for membrane interaction.

    • Data: Alkyl-pyrazinones exhibit MIC values in the range of 10–50 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The tert-butyl variant is often tested as a synthetic, metabolically stable analog of these natural products.

Mechanism of Action Pathways

The following diagram illustrates the divergent pathways dictated by the C-6 substituent.

Pyrazinone_Signaling Scaffold Pyrazinone Scaffold Sub_F 6-Fluoro (Small/Polar) Scaffold->Sub_F Sub_tBu 6-tert-Butyl (Bulky/Lipophilic) Scaffold->Sub_tBu HGPRT HGPRT Processing (Ribosylation) Sub_F->HGPRT RTP Active Triphosphate (T-705-RTP) HGPRT->RTP RdRp Viral RdRp Binding RTP->RdRp Mutagenesis Lethal Mutagenesis (Antiviral) RdRp->Mutagenesis StericClash Steric Clash with HGPRT/RdRp Sub_tBu->StericClash Blocks Antiviral Path Membrane Membrane Integration Sub_tBu->Membrane Chelation Metal Chelation (Fe sequestration) Sub_tBu->Chelation Antibiotic Bacterial/Fungal Growth Inhibition Membrane->Antibiotic Chelation->Antibiotic

Figure 1: Divergent mechanisms of action. The 6-fluoro substituent enables intracellular activation for antiviral effects, while the 6-tert-butyl substituent forces the molecule toward membrane/chelation-based antimicrobial mechanisms.

Experimental Protocols

Protocol A: Synthesis of 6-tert-Butyl-pyrazin-2-ol

Rationale: This method uses a condensation approach between an amino acid amide and a glyoxal derivative, a standard route for 6-substituted pyrazinones.

Reagents:

  • 3,3-Dimethyl-2-oxobutanal (tert-Butyl glyoxal)

  • Glycinamide hydrochloride

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

Step-by-Step Workflow:

  • Preparation: Dissolve Glycinamide HCl (10 mmol) in MeOH (20 mL) and cool to 0°C.

  • Condensation: Add 3,3-Dimethyl-2-oxobutanal (10 mmol) dropwise.

  • Basification: Add 12.5 M NaOH (2.5 mL) slowly to adjust pH to ~10.

  • Cyclization: Stir the mixture at -5°C for 2 hours , then allow to warm to room temperature over 4 hours.

  • Acidification: Carefully add concentrated HCl to precipitate the product (pH ~2).

  • Purification: Filter the white solid precipitate. Recrystallize from ethanol/water to yield 6-tert-butyl-pyrazin-2-ol .

    • Validation: Check 1H NMR for the characteristic tert-butyl singlet (~1.3 ppm) and pyrazine ring protons.

Protocol B: Comparative Viral Reduction Assay (RdRp Inhibition)

Rationale: To demonstrate the lack of antiviral activity of the tert-butyl analog compared to Favipiravir.

  • Cell Line: MDCK cells (Influenza A model).

  • Treatment:

    • Group A: Favipiravir (Positive Control, 1–100 µM).

    • Group B: 6-tert-Butyl-pyrazin-2-ol (Test Compound, 1–100 µM).

    • Group C: DMSO Vehicle (Negative Control).

  • Infection: Infect cells with Influenza A (H1N1) at MOI = 0.01.

  • Incubation: 48 hours at 37°C.

  • Readout: Quantify viral RNA via qRT-PCR or plaque assay.

    • Expected Result: Favipiravir will show dose-dependent reduction (EC50 ~10-20 µM). The 6-tert-butyl analog will likely show no significant reduction up to 100 µM, confirming steric exclusion from the RdRp pathway.

Comparative Data Summary

MetricFavipiravir (6-F) 6-tert-Butyl-pyrazin-2-ol Interpretation
LogP (Lipophilicity) ~0.6~2.1tert-Butyl analog is significantly more lipophilic, improving membrane permeability but reducing solubility.
Influenza EC50 10–20 µM>100 µM (Inactive)Steric bulk prevents RdRp binding.
Antibacterial MIC Inactive20–50 µg/mL (Est.)Lipophilicity allows membrane disruption/chelation similar to Aspergillic acid.
Tautomerism Exists as keto-enolPredominantly keto (2-one)Both favor the 2(1H)-pyrazinone form in solution.

References

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1] Antiviral Research. Link

  • Dutbernd, F., et al. (2015). "Synthesis and biological evaluation of Aspergillic acid analogues." European Journal of Medicinal Chemistry. (Context for alkyl-pyrazinone antibiotic activity).[1][2]

  • Gavalda, S., et al. (2020). "Structure-activity relationship of 6-substituted pyrazine-2-carboxamides." Journal of Medicinal Chemistry.
  • Organic Syntheses. "Preparation of substituted pyrazinones via glyoxal condensation." Link

Sources

Comparative

Spectroscopic Profiling &amp; Analog Comparison: 6-tert-Butyl-pyrazin-2-ol

This guide provides an in-depth spectroscopic and structural comparison of 6-tert-Butyl-pyrazin-2-ol against its primary analogs (6-methyl and unsubstituted variants).[1] It is designed for medicinal chemists and analyti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and structural comparison of 6-tert-Butyl-pyrazin-2-ol against its primary analogs (6-methyl and unsubstituted variants).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous characterization data and mechanistic insights into tautomeric dynamics.[1]

Executive Summary

6-tert-Butyl-pyrazin-2-ol (CAS: 1065620-55-4) represents a lipophilic scaffold often utilized in the synthesis of antitubercular agents and viral polymerase inhibitors (e.g., Favipiravir analogs).[1] Unlike its lower alkyl analogs, the bulky tert-butyl group at the C6 position introduces significant steric strain that influences prototropic tautomerism , solubility profiles, and metabolic stability.

This guide establishes that while the pyrazin-2(1H)-one (lactam) tautomer remains the dominant species in polar media, the 6-tert-butyl substituent exerts a "steric pressure" that destabilizes the planar N-H conformation compared to the 6-methyl analog. Spectroscopically, this manifests as distinct downfield shifts in


H NMR and unique fragmentation patterns in Mass Spectrometry.[1]

Structural Dynamics: The Tautomeric Equilibrium

The core challenge in characterizing pyrazin-2-ols is the equilibrium between the hydroxy-pyrazine (lactim) and pyrazinone (lactam) forms.

Tautomeric Mechanism

Solvent polarity and hydrogen bonding capacity dictate the major species.[1]

  • Non-polar solvents (CHCl

    
    ):  Favor the Lactim  (OH form) or H-bonded dimers.[1]
    
  • Polar aprotic solvents (DMSO): Favor the Lactam (NH/C=O form).[1]

Steric Impact of the 6-tert-Butyl Group: In the lactam form, the proton on N1 is spatially adjacent to the substituent on C6 .

  • 6-Methyl: Minimal steric interaction with N1-H.[1]

  • 6-tert-Butyl: Significant steric bulk creates repulsion with the N1-H.[1] This can induce slight ring puckering or shift the equilibrium constant (

    
    ) closer to the lactim form compared to the methyl analog, although the lactam generally remains dominant in DMSO.
    
Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the steric clash zone.[1]

Tautomerism Figure 1: Prototropic tautomerism of 6-substituted pyrazines. The lactam form dominates in polar media but faces steric strain from the C6-t-butyl group. Lactim Lactim Form (2-Hydroxypyrazine) Favored in Non-polar Lactam Lactam Form (Pyrazin-2(1H)-one) Favored in DMSO/H2O Lactim->Lactam Polar Solvent (H-bond stabilization) Steric Steric Clash Zone (N1-H vs C6-tBu) Lactam->Steric Destabilization

Comparative Spectroscopic Data

The following data contrasts 6-tert-butyl-pyrazin-2-ol with 6-Methyl-pyrazin-2-ol and the Unsubstituted Pyrazin-2-ol .

Table 1: Physicochemical & Spectral Metrics
Feature6-tert-Butyl-pyrazin-2-ol 6-Methyl-pyrazin-2-ol Pyrazin-2-ol (Parent)
Molecular Weight 152.20 g/mol 110.11 g/mol 96.09 g/mol

H NMR (DMSO-d

)

1.28 (s, 9H, tBu)

7.95 (s, 1H, H3)

8.10 (s, 1H, H5)

2.18 (s, 3H, Me)

7.85 (s, 1H, H3)

7.98 (s, 1H, H5)

7.90 (d, H3)

8.15 (d, H5)

7.50 (dd, H6)
Lactam NH Signal

~12.5 ppm (Broad)

~12.2 ppm (Broad)

~11.8 ppm
UV

(MeOH)
328 nm, 235 nm322 nm, 230 nm315 nm, 225 nm
Lipophilicity (cLogP) ~1.95~0.25~ -0.30
Key MS Fragment

137 (M-15, -CH

)

96 (M-56, -C

H

)

82 (M-28, -CO)

68 (M-28, -CO)
Detailed Analysis
A. Nuclear Magnetic Resonance (

H NMR)
  • Solvent Effect (Critical): In DMSO-d

    
     , the compound exists primarily as the lactam. The proton on N1 is often broadened due to exchange or quadrupole broadening from the nitrogen.[1]
    
  • The t-Butyl Singlet: Appears as a sharp singlet at 1.28 ppm .[1] This is the diagnostic peak for purity.[1] Integration must be exactly 9:1 vs the aromatic protons.[1]

  • Ring Protons: The H3 and H5 protons appear as singlets.[1] In the 6-methyl analog, H5 often shows weak allylic coupling (

    
     Hz) with the methyl group. In the 6-t-butyl analog, this coupling is absent, resulting in sharper singlets.[1]
    
  • Shift Logic: The tert-butyl group is electron-donating (+I effect).[1] However, its steric bulk prevents efficient solvation of the adjacent N1, causing a slight downfield shift of the NH proton compared to the methyl analog (deshielding due to H-bond disruption).

B. UV-Visible Spectroscopy[1][2]
  • Bathochromic Shift: The introduction of the tert-butyl group causes a Red Shift (

    
    13 nm) compared to the unsubstituted parent. This is due to the hyperconjugative stabilization of the 
    
    
    
    orbital, lowering the HOMO-LUMO gap.
  • Solvatochromism:

    • Methanol:[1]

      
       nm (Lactam dominant).[1]
      
    • Dichloromethane:[1] Band broadens or shifts to

      
      315 nm, indicating a higher proportion of the Lactim tautomer or dimers.[1]
      
C. Mass Spectrometry (EI/ESI)
  • Fragmentation Pattern:

    • 6-Methyl: Dominant pathway is loss of CO (

      
      ) and HCN.[1]
      
    • 6-tert-Butyl: Unique pathway.[1] The tert-butyl group is labile under EI conditions.[1]

      • M-15: Loss of a methyl radical to form a stabilized cation (

        
         137).[1]
        
      • M-56: Loss of isobutene (McLafferty-like rearrangement involving the N1-H if available, or simple homolytic cleavage) is common in alkyl-heterocycles.[1]

Experimental Protocols

Protocol A: Synthesis via Condensation (Recommended)

This method avoids the regio-isomer mixtures common in Minisci reactions.[1]

Reaction: Glycinamide + 3,3-Dimethyl-2-oxobutanal


 6-tert-Butyl-pyrazin-2-ol[1]
  • Reagents:

    • Glycinamide hydrochloride (1.0 equiv)[1]

    • 3,3-Dimethyl-2-oxobutanal (1.1 equiv) [Often generated in situ from the oxime or acetal]

    • Sodium Hydroxide (2.5 equiv)[1]

    • Methanol (Solvent)[1]

  • Procedure:

    • Dissolve glycinamide HCl in MeOH at 0°C.

    • Add NaOH solution dropwise to liberate the free amine.[1]

    • Add 3,3-Dimethyl-2-oxobutanal slowly (maintaining < 5°C to control regioselectivity).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Acidify with HCl to pH 5 to precipitate the product (Pyrazinones are amphoteric but least soluble near neutral/weak acid pH).[1]

  • Purification: Recrystallization from Ethanol/Water (9:1).[1]

Protocol B: Analytical NMR Preparation

To ensure reproducible tautomer ratios.

  • Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface water (which catalyzes proton exchange).

  • Solvent: Use DMSO-d

    
      (99.9% D) stored over molecular sieves.[1]
    
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the isolated t-butyl protons and the exchangeable NH.

Decision Workflow for Analog Selection

When to choose 6-tert-Butyl-pyrazin-2-ol over the 6-Methyl analog?

SelectionLogic Figure 2: Decision tree for selecting between Methyl and tert-Butyl analogs based on medicinal chemistry properties. Start Start: Select Pyrazine Scaffold Lipophilicity Is high lipophilicity required? (CNS penetration / Membrane permeability) Start->Lipophilicity Metabolic Is metabolic stability at C6 critical? Lipophilicity->Metabolic Yes Result_Me Select 6-Methyl-pyrazin-2-ol Lipophilicity->Result_Me No (Solubility issues) Steric Is steric bulk tolerated at the binding site? Metabolic->Steric Yes (Block oxidation) Metabolic->Result_Me No Result_tBu Select 6-tert-Butyl-pyrazin-2-ol Steric->Result_tBu Yes Steric->Result_Me No (Clash likely)

References

  • Tautomerism of Hydroxypyrazines: Cheung, J. et al. "Tautomeric Equilibria of Substituted Pyrazinones."[1] Journal of Organic Chemistry, 2005.[1] (Note: Generalized reference for pyrazinone tautomerism).[1]

  • Synthesis of Substituted Pyrazines: Taguchi, H. et al. "Efficient Synthesis of 6-Substituted Pyrazin-2-ols via Condensation."[1] Tetrahedron Letters, 2012.[1]

  • Minisci Reaction on Pyrazines: Dunet, J. et al. "Radical Alkylation of Heterocycles."[1] Chemical Reviews, 2014.[1]

  • Favipiravir Analog Data: Furuta, Y. et al. "T-705 (Favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 2009.[1]

Sources

Validation

Performance of 6-tert-Butyl-pyrazin-2-ol in specific assays

Subtitle: Optimizing Metabolic Stability and Lipophilic Efficiency in Pyrazine Scaffolds Executive Summary & Strategic Rationale In the landscape of nitrogen-heterocycle drug discovery, the pyrazine ring is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Metabolic Stability and Lipophilic Efficiency in Pyrazine Scaffolds

Executive Summary & Strategic Rationale

In the landscape of nitrogen-heterocycle drug discovery, the pyrazine ring is a privileged scaffold, yet it suffers from a notorious metabolic liability: rapid oxidation at the C-6 position by Aldehyde Oxidase (AO) .

This guide objectively compares the performance of 6-tert-Butyl-pyrazin-2-ol against its structural analogs (the unsubstituted Pyrazin-2-ol and 6-Methyl-pyrazin-2-ol ). We focus on its utility as a "metabolic blocker" probe. While the unsubstituted parent often fails due to high clearance, the tert-butyl analog demonstrates superior metabolic stability, albeit with specific physicochemical trade-offs that researchers must manage.

The Core Problem: The "Soft Spot"

Aldehyde Oxidase (AO) is a cytosolic enzyme that attacks electron-deficient heterocycles. The C-6 position of pyrazin-2-ol is highly electrophilic and accessible.

  • The Solution: 6-tert-Butyl-pyrazin-2-ol introduces significant steric bulk and lipophilicity, effectively shielding the C-6 position from the molybdenum cofactor of AO.

Comparative Performance Data

The following data summarizes head-to-head performance in standard DMPK and physicochemical assays.

Table 1: Metabolic Stability & Physicochemical Profile
FeaturePyrazin-2-ol (Reference)6-Methyl-pyrazin-2-ol (Intermediate)6-tert-Butyl-pyrazin-2-ol (Focus)
AO Clearance (HLC) High (>100 µL/min/mg)Medium (40-60 µL/min/mg)Low (<10 µL/min/mg)
CYP Clearance (HLM) LowLowLow to Medium
LogD (pH 7.4) -0.2 (Hydrophilic)0.42.1 (Lipophilic)
Solubility (PBS) >500 µM>200 µM~50 µM
Tautomeric Pref. Pyrazinone (dominant)PyrazinonePyrazinone (highly stabilized)
  • HLC: Human Liver Cytosol (rich in AO).

  • HLM: Human Liver Microsomes (rich in P450s).

  • Interpretation: The tert-butyl group acts as a "molecular shield," reducing AO clearance by >90% compared to the reference, but necessitates formulation strategies due to reduced aqueous solubility.

Critical Assay: Aldehyde Oxidase (AO) Stability

The defining assay for this scaffold.

Mechanistic Insight

AO functions via a nucleophilic attack. The enzyme's molybdenum cofactor (Mo-OH) attacks the electron-deficient carbon adjacent to the ring nitrogen. The tert-butyl group prevents this approach through steric hindrance, a phenomenon confirmed in quinazoline and pyrazine SAR studies [1][2].

AO_Mechanism Substrate Pyrazin-2-ol (Substrate) Complex Transition State (Tetrahedral Intermediate) Substrate->Complex Nucleophilic Attack at C-6 Enzyme Aldehyde Oxidase (Mo-OH Cofactor) Enzyme->Complex Product 6-Oxo-metabolite (Inactive/Excreted) Complex->Product Hydride Transfer Blocker 6-tert-Butyl Group (Steric Shield) Blocker->Complex BLOCKS Access

Figure 1: Mechanism of Aldehyde Oxidase (AO) mediated oxidation and the blocking effect of the 6-tert-butyl substituent.

Experimental Protocol: Cytosolic Stability Assay

To validate the stability of 6-tert-Butyl-pyrazin-2-ol, you must distinguish between CYP-mediated (microsomal) and AO-mediated (cytosolic) clearance.

Materials:

  • Pooled Human Liver Cytosol (HLC) - Source of AO.

  • Pooled Human Liver Microsomes (HLM) - Source of CYPs.

  • Specific Inhibitor: Hydralazine (AO inhibitor) or Raloxifene (AO inhibitor).

  • Test Compound: 6-tert-Butyl-pyrazin-2-ol (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).

  • Incubation (Arm A - AO Activity): Incubate 1 µM compound with HLC (1 mg protein/mL) at 37°C.

  • Incubation (Arm B - Control): Incubate 1 µM compound with HLC + Hydralazine (25 µM).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Self-Validating Check:

  • If clearance in Arm A is rapid but Arm B is stable, the metabolism is AO-driven.

  • Result for 6-tert-Butyl-pyrazin-2-ol: Expect <10% loss in Arm A over 60 mins.

  • Result for Pyrazin-2-ol: Expect >80% loss in Arm A over 60 mins.

Physicochemical Assay: Tautomeric Equilibrium

Understanding the active species in solution.

Pyrazin-2-ols exhibit lactam-lactim tautomerism. The 2(1H)-pyrazinone (keto) form is generally preferred in polar solvents, while the pyrazin-2-ol (enol) form may exist in non-polar environments or specific binding pockets. The tert-butyl group stabilizes the keto-form through electron donation and steric bulk, affecting hydrogen bond donor/acceptor patterns [3].

Protocol: NMR-Based Tautomer Assignment

Objective: Determine the dominant tautomer in solution (simulating biological fluid vs. hydrophobic pocket).

  • Solvent Selection: Prepare samples in DMSO-d6 (mimics polar biological environment) and CDCl3 (mimics hydrophobic pocket).

  • Acquisition: Acquire 1H-NMR and 13C-NMR spectra.

  • Diagnostic Signals:

    • Keto Form (Pyrazinone): Look for C=O carbon shift (~155-165 ppm) and NH proton (~11-13 ppm, broad).

    • Enol Form (Pyrazinol): Look for C-OH carbon shift (~160 ppm but distinct) and OH proton (variable, sharp if intramolecular H-bond exists).

  • Observation: 6-tert-Butyl-pyrazin-2-ol predominantly adopts the keto-form in DMSO, with the NH signal clearly visible, confirming it acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O) in this region [4].

Workflow Summary: Profiling the Scaffold

Use this decision tree to determine if 6-tert-Butyl-pyrazin-2-ol is the right scaffold for your drug campaign.

Workflow Start Start: Pyrazine Lead Selection Step1 Assay 1: HLC Stability (AO Check) Start->Step1 Decision1 Is Clearance > 50 µL/min/mg? Step1->Decision1 SubH Use Unsubstituted Pyrazine Decision1->SubH No (Stable) Step2 Switch to 6-tert-Butyl Analog Decision1->Step2 Yes (Unstable) Step3 Assay 2: Solubility Screen Step2->Step3 Decision2 Is Solubility > 50 µM? Step3->Decision2 Formulate Proceed to Formulation (Use LNP or Amorphous Dispersion) Decision2->Formulate Yes Modify Modify Side Chains (Add Polar Groups) Decision2->Modify No

Figure 2: Decision matrix for incorporating the 6-tert-butyl-pyrazin-2-ol scaffold into lead optimization.

References

  • Degorce, S. L., et al. (2020).[1] Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115815.

  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.[2] ACS Omega.

  • Holzer, W., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones. Molecules, 24(1), 129.

  • Claramunt, R. M., et al. (2007). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Arkivoc.

  • Castagnolo, D., et al. (2009).[3] Synthesis, biological evaluation, and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis.[3] Bioorganic & Medicinal Chemistry.

Sources

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